2-Chloro-3-(dodecylsulfinyl)propan-1-ol
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Overview
Description
2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol is an organic compound with the molecular formula C15H31ClO2S. It contains a chlorinated propanol backbone with a dodecane-1-sulfinyl group attached. This compound is notable for its unique structure, which includes a sulfoxide functional group and a primary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(dodecane-1-sulfinyl)propan-1-ol typically involves the chlorination of a suitable precursor followed by the introduction of the dodecane-1-sulfinyl group. One common method involves the reaction of 3-chloropropanol with dodecane-1-sulfinyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol.
Reduction: Formation of 2-chloro-3-(dodecane-1-thio)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-3-(dodecane-1-sulfinyl)propan-1-ol involves its interaction with specific molecular targets. The sulfoxide group can engage in hydrogen bonding and dipole-dipole interactions, which may influence the compound’s biological activity. Additionally, the primary alcohol group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol: Similar structure but with a sulfone group instead of a sulfoxide.
2-Chloro-3-(dodecane-1-thio)propan-1-ol: Similar structure but with a sulfide group instead of a sulfoxide.
3-Chloro-2-(dodecane-1-sulfinyl)propan-1-ol: Isomeric compound with the chlorine and sulfoxide groups in different positions.
Uniqueness
2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol is unique due to the presence of both a chlorinated propanol backbone and a dodecane-1-sulfinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H31ClO2S |
---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2-chloro-3-dodecylsulfinylpropan-1-ol |
InChI |
InChI=1S/C15H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)14-15(16)13-17/h15,17H,2-14H2,1H3 |
InChI Key |
OZYBGLXHFCSSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CC(CO)Cl |
Origin of Product |
United States |
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